molecular formula C12H7F4NS B1389669 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol CAS No. 1214324-45-4

3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol

Cat. No. B1389669
M. Wt: 273.25 g/mol
InChI Key: KRGUTMKSKIYIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol” is likely a fluorinated pyridine derivative. Pyridine derivatives are aromatic compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of fluorinated pyridine derivatives often involves multi-step reactions, including cyclization and fluorination . The exact synthesis process for this specific compound is not available in the sources I found.


Molecular Structure Analysis

As a fluorinated pyridine derivative, this compound likely has a planar aromatic ring structure. The presence of fluorine atoms can significantly affect the electronic properties of the molecule .


Chemical Reactions Analysis

Fluorinated pyridine derivatives can participate in various chemical reactions, especially as intermediates in the synthesis of pharmaceuticals and agrochemicals . The specific reactions that “3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol” can undergo are not available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Fluorinated pyridine derivatives generally have high thermal stability and unique electronic properties due to the presence of fluorine atoms . The specific properties of “3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol” are not available in the sources I found.

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Fluorinated compounds can be hazardous due to the reactivity of fluorine . The specific safety and hazards of “3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol” are not available in the sources I found.

Future Directions

Fluorinated pyridine derivatives are an active area of research due to their potential applications in pharmaceuticals and agrochemicals . Future research might focus on developing new synthesis methods, studying their properties, and exploring their applications.

properties

IUPAC Name

3-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NS/c13-10-4-2-1-3-8(10)9-5-7(12(14,15)16)6-17-11(9)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGUTMKSKIYIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CNC2=S)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 2
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
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3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 4
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 5
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 6
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol

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